molecular formula C17H18FN7O B6436013 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-fluoropyrimidine CAS No. 2549064-66-4

2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-fluoropyrimidine

Cat. No.: B6436013
CAS No.: 2549064-66-4
M. Wt: 355.4 g/mol
InChI Key: RJRDJUOYEOFQST-UHFFFAOYSA-N
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Description

The compound 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-fluoropyrimidine features a triazolo-pyridazine core linked to a pyrrolidine-pyrrolidinyl group and a 5-fluoropyrimidine moiety. This structure combines multiple heterocyclic systems, which are common in medicinal chemistry due to their bioactivity and binding versatility. The cyclopropyl group may enhance metabolic stability, while the fluorine atom on pyrimidine likely improves bioavailability and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-fluoropyrimidine typically involves multiple steps, each requiring precise conditions and reagents. Here is a simplified outline of one potential synthetic route:

  • Formation of the Triazolopyridazine Core: : Starting with a suitable pyridazine precursor, a series of reactions including cyclization and triazole ring formation are carried out. These steps often involve reagents such as hydrazine and acetic acid under reflux conditions.

  • Attachment of the Cyclopropyl Group: : The cyclopropyl group is introduced via cyclopropanation reactions, using reagents like diazomethane or cyclopropylcarbene intermediates.

  • Synthesis of the Pyrrolidine Moiety: : The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a 1,3-dicarbonyl compound, followed by cyclization.

  • Integration of Fluoropyrimidine: : This step involves the introduction of the fluoropyrimidine unit via nucleophilic substitution reactions. Common reagents include fluorinated pyrimidines and strong bases like sodium hydride or potassium tert-butoxide.

  • Final Assembly: : The intermediate compounds are coupled through strategies like nucleophilic substitution, reductive amination, or palladium-catalyzed cross-coupling to yield the final product.

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of each synthetic step for yield, cost, and environmental considerations. Techniques like continuous flow synthesis, automation, and green chemistry practices are often employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : This compound can undergo oxidation reactions at various points, particularly at the pyrrolidine ring or the triazolopyridazine core. Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are typically used.

  • Reduction: : Reductive reactions might target the pyridazine core or the fluoropyrimidine unit, using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluoropyrimidine unit and the cyclopropyl group. Reagents include strong bases, halogens, or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of oxo derivatives, while reduction could result in the corresponding alcohols or amines. Substitution reactions might yield a variety of substituted analogs with different functional groups attached.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in a wide range of reactions, making it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific proteins or enzymes makes it useful in the study of biochemical pathways and mechanisms.

Medicine: Medicinally, 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-fluoropyrimidine is investigated for its therapeutic potential. It may act as an inhibitor or modulator of specific biological targets, offering possibilities for the development of new drugs.

Industry: In industry, this compound finds applications in the development of agrochemicals, materials science, and as a specialty chemical in various formulations.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core is often implicated in binding to active sites, while the fluoropyrimidine unit enhances its affinity and specificity. This interaction can modulate the activity of the target protein, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The compound’s key structural motifs are shared with several analogs, as evidenced by diverse sources (Table 1).

Table 1: Structural Comparison of Key Compounds

Compound Name/Identifier Core Structure Substituents/Modifications Source Reference
2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-fluoropyrimidine Triazolo-pyridazine + pyrrolidine Cyclopropyl, fluoropyrimidine, pyrrolidinyl-methyloxy N/A (Target)
3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine Triazolo-pyrimidine Trifluoromethyl group at position 3
3-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-5-methyl-pyrimidin-2-yl]benzenesulfonamide Pyrimidine + pyrazole Cyclopropyl-pyrazole, benzenesulfonamide, methyl group at pyrimidine C5
672949-64-3/7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine Triazolo-pyrimidine 4-Fluorobenzyloxy-phenyl substituent
N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-{(2S)-1-[(6-fluoropyridin-3-yl)carbonyl]pyrrolidin-2-yl}pyrrolo[2,1-f][1,2,4]triazin-4-amine Pyrrolo-triazine + pyrazole Cyclopropyl-pyrazole, fluoropyridine-carbonyl-pyrrolidine

Impact of Substituents on Physicochemical Properties

  • Fluorine and Trifluoromethyl Groups : The 5-fluoropyrimidine in the target compound and the trifluoromethyl group in enhance electronegativity and metabolic stability. Fluorine’s small size and high electronegativity improve membrane permeability, as seen in fluorinated pharmaceuticals.
  • Pyrrolidine Linkers : The pyrrolidine-methyloxy bridge in the target compound and the pyrrolidine-carbonyl group in introduce conformational rigidity, which may influence target selectivity.

NMR-Based Structural Insights

Evidence from highlights that chemical shift differences in NMR spectra (e.g., regions A and B) can pinpoint substituent locations. For example:

  • In the target compound, the fluoropyrimidine and cyclopropyl groups would induce distinct shifts compared to non-fluorinated analogs like .
  • Triazolo-pyridazine cores (target) vs. triazolo-pyrimidine () would show variations in aromatic proton environments due to differing ring sizes and electronic distributions.

Lumping Strategy and Reaction Pathways

As noted in , compounds with similar structures (e.g., triazolo-heterocycles) may undergo analogous reaction pathways. For instance:

  • The target compound’s synthesis likely involves coupling the triazolo-pyridazine core with fluoropyrimidine via a pyrrolidine linker, similar to methods in (DMF-mediated reactions).
  • Substituent modifications (e.g., replacing fluorine with chlorine or methoxy groups) could follow strategies seen in , altering solubility or potency.

Properties

IUPAC Name

3-cyclopropyl-6-[[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN7O/c18-13-7-19-17(20-8-13)24-6-5-11(9-24)10-26-15-4-3-14-21-22-16(12-1-2-12)25(14)23-15/h3-4,7-8,11-12H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRDJUOYEOFQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C5=NC=C(C=N5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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